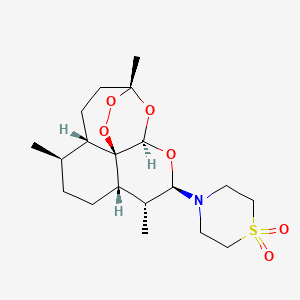

青蒿素酮

描述

青蒿素酮是青蒿素的第二代半合成衍生物,青蒿素是从植物黄花蒿(Artemisia annua)中提取的化合物。青蒿素酮的开发是为了提高青蒿素衍生物的疗效并降低其毒性,主要用于治疗疟疾。它在临床前和临床研究中表现出良好的效果,因为它具有强大的抗疟疾活性并改善了药代动力学特性 .

科学研究应用

青蒿素酮具有广泛的科学研究应用:

化学: 用作研究内过氧化物桥反应性的模型化合物。

生物学: 研究其对细胞过程的影响及其作为抗癌剂的潜力。

作用机制

青蒿素酮通过几种机制发挥作用:

活性氧物质生成: 青蒿素酮中的内过氧化物桥与寄生虫中的铁反应,产生活性氧物质,破坏寄生虫的细胞成分。

蛋白质合成抑制: 青蒿素酮干扰寄生虫中必需蛋白质的合成。

线粒体功能破坏: 青蒿素酮破坏寄生虫线粒体的正常功能,导致细胞死亡.

类似化合物:

青蒿素: 青蒿素酮的母体化合物。

蒿甲醚: 另一种具有类似抗疟疾特性的青蒿素半合成衍生物。

双氢青蒿素: 青蒿素的直接衍生物,用于联合治疗.

比较: 青蒿素酮在青蒿素衍生物中独树一帜,因为它改善了药代动力学特性并降低了毒性。与生物利用度差的青蒿素不同,青蒿素酮更容易被机体吸收。与蒿甲醚和双氢青蒿素相比,青蒿素酮在临床前研究中显示出更高的疗效和更低的副作用发生率 .

青蒿素酮代表了治疗疟疾和其他寄生虫感染的重大进展,与前几代产品相比,它提供了改善的疗效和安全性特征。

生化分析

Biochemical Properties

Artemisone plays a significant role in biochemical reactions, particularly in its interaction with heme and iron. The compound’s endoperoxide bridge reacts with ferrous iron, leading to the generation of reactive oxygen species (ROS). These ROS cause oxidative damage to biomolecules, including proteins and lipids, which is crucial for its antimalarial activity . Artemisone also interacts with the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA), disrupting calcium homeostasis in the parasite .

Cellular Effects

Artemisone exerts various effects on different types of cells and cellular processes. In cancer cells, artemisone induces cell cycle arrest, particularly at the G1 phase, and promotes apoptosis through the generation of ROS . It also affects cell signaling pathways, including the PI3K-Akt and TGF-β pathways, which are involved in cell proliferation and apoptosis . Additionally, artemisone influences gene expression and cellular metabolism, leading to the inhibition of tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of artemisone involves its interaction with heme and iron, leading to the formation of ROS that damage essential biomolecules in the parasite . Artemisone also inhibits the activity of SERCA, disrupting calcium homeostasis and leading to cell death . Furthermore, artemisone’s ability to generate ROS plays a crucial role in its anticancer activity by inducing oxidative stress and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of artemisone have been observed to change over time. The compound exhibits stability and retains its efficacy over extended periods . Long-term studies have shown that artemisone maintains its antimalarial activity without significant degradation . Additionally, in vitro and in vivo studies have demonstrated that artemisone’s effects on cellular function, including its antiproliferative and pro-apoptotic activities, persist over time .

Dosage Effects in Animal Models

The effects of artemisone vary with different dosages in animal models. At lower doses, artemisone effectively inhibits parasite growth and reduces parasitemia . At higher doses, artemisone can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Studies have identified threshold doses that balance efficacy and safety, ensuring optimal therapeutic outcomes without adverse effects .

Metabolic Pathways

Artemisone is involved in several metabolic pathways, including those related to its activation and detoxification. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to its therapeutic effects . Artemisone also affects metabolic flux and metabolite levels, influencing cellular energy production and redox balance .

Transport and Distribution

Artemisone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in target cells . Artemisone’s distribution is influenced by its lipophilicity, allowing it to penetrate cellular membranes and reach intracellular compartments .

Subcellular Localization

Artemisone localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct artemisone to these organelles . The subcellular localization of artemisone is crucial for its activity, as it allows the compound to interact with key biomolecules and exert its therapeutic effects .

准备方法

合成路线和反应条件: 青蒿素酮的合成涉及多个步骤,从双氢青蒿素开始,双氢青蒿素是青蒿素的衍生物。关键步骤包括:

氧化: 双氢青蒿素被氧化形成中间体化合物。

硫代吗啉引入: 然后将中间体与硫代吗啉反应,以引入硫代吗啉部分。

纯化: 最终产物青蒿素酮采用色谱技术纯化.

工业生产方法: 青蒿素酮的工业生产遵循类似的合成路线,但在更大规模上进行。该过程包括:

批量合成: 大规模的氧化和硫代吗啉引入反应。

结晶: 结晶产物以确保纯度。

质量控制: 实施严格的质量控制措施,以确保最终产品的质量和疗效一致.

化学反应分析

反应类型: 青蒿素酮经历各种化学反应,包括:

氧化: 青蒿素酮可以被氧化形成不同的衍生物。

还原: 还原反应可以改变青蒿素酮中的过氧化物桥。

常用试剂和条件:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 硼氢化钠,氢化铝锂。

溶剂: 二氯甲烷,乙醇,甲醇.

主要产物: 从这些反应中形成的主要产物包括具有修饰药理特性的各种青蒿素衍生物 .

相似化合物的比较

Artemisinin: The parent compound from which artemisone is derived.

Artesunate: Another semi-synthetic derivative of artemisinin with similar antimalarial properties.

Dihydroartemisinin: A direct derivative of artemisinin used in combination therapies.

Comparison: Artemisone is unique among artemisinin derivatives due to its improved pharmacokinetic properties and reduced toxicity. Unlike artemisinin, which has poor bioavailability, artemisone is more readily absorbed by the body. Compared to artesunate and dihydroartemisinin, artemisone has shown greater efficacy in preclinical studies and a lower incidence of adverse effects .

Artemisone represents a significant advancement in the treatment of malaria and other parasitic infections, offering improved efficacy and safety profiles compared to its predecessors.

属性

IUPAC Name |

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMUNKXWYMSZIR-NQWKWHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255730-18-8 | |

| Record name | Artemisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255730-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEMISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796LMW5BUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanism of action remains debated, Artemisone is believed to function similarly to other artemisinin derivatives. A key aspect involves its interaction with iron, leading to the generation of reactive oxygen species (ROS) within the parasite. These ROS are thought to cause damage to vital parasite proteins and disrupt essential biological processes [, ]. One proposed target is the parasite's SERCA PfATP6, a calcium ATPase involved in calcium homeostasis []. Artemisone has been shown to inhibit PfATP6, potentially disrupting calcium signaling and contributing to parasite death [, ].

ANone: Yes, research has demonstrated that Artemisone, upon activation by iron(II)-heme, effectively generates covalent heme-drug adducts []. This alkylating ability is consistent with other artemisinin derivatives and is thought to be a significant factor in its antimalarial activity.

ANone: Artemisone has the molecular formula C19H31NO6S and a molecular weight of 401.53 g/mol [].

ANone: While specific spectroscopic data is not provided in the provided research articles, it's important to note that Artemisone's structure has been confirmed through various analytical techniques, including X-ray crystallography for its derivatives [].

ANone: While the provided research papers don't delve into detailed computational modeling of Artemisone, they highlight the potential for this approach. For example, understanding the interaction of Artemisone with PfATP6 through molecular docking simulations could provide further insights into its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could be valuable for optimizing Artemisone's properties, as explored with its derivatives [].

ANone: Artemisone, as a 10-alkylamino artemisinin derivative, possesses structural features crucial for its activity. The presence of the endoperoxide bridge is essential for its interaction with iron and subsequent generation of ROS [, ]. Modifications at the C-10 position, specifically the amino group, play a crucial role in its potency and distinguish it from other artemisinin derivatives [, ]. Studies have shown that replacing the oxygen-bearing substituents at C-10 with an amino group, as in Artemisone, can lead to enhanced activity against both asexual and sexual blood stages of the malaria parasite [, ].

ANone: Yes, researchers have synthesized and evaluated various Artemisone derivatives to explore structure-activity relationships and optimize its properties [, , , ]. For instance, the synthesis of N-glycosylated derivatives of Artemisone has shown promising results, with some exhibiting superior antimalarial activity and selectivity compared to Artemisone itself []. These findings demonstrate the potential for structural optimization of Artemisone to further improve its therapeutic profile.

ANone: Various strategies have been investigated to enhance Artemisone's stability, solubility, and bioavailability:

- Self-Microemulsifying Drug Delivery System (SMEDDS): A SMEDDS formulation using Capmul MCM, Kolliphor HS15, propylene glycol, and Polysorb ID 46 demonstrated high drug loading, storage stability, and enhanced oral bioavailability in mice infected with Schistosoma mansoni [, ].

- Lipid Matrix Tablets: Incorporating Artemisone into lipid matrix tablets, especially in combination with Lumefantrine, has been proposed as a strategy to improve solubility and bioavailability [].

- Pheroid® Drug Delivery System: Although the Pheroid system didn't significantly enhance Artemisone's in vitro activity, it showed some promise in improving its pharmacokinetic profile in primates [].

- Injectable Pasty Polymer: A slow-release formulation using a poly(sebacic acid–ricinoleic acid) (PSARA) pasty polymer demonstrated sustained release of Artemisone over several days, enhancing its efficacy in a mouse model of cerebral malaria [].

- Nano- and Microparticles: Encapsulating Artemisone in biodegradable poly(lactide-co-glycolide) micro- and nanoparticles, prepared via solvent displacement and spray drying methods, has shown promise in achieving controlled release and high drug loading [].

ANone: Artemisone exhibits favorable pharmacokinetic properties, including dose linearity over a range of doses []. Following a single oral dose of 80 mg in healthy subjects, Artemisone reached a geometric mean maximum concentration (Cmax) of 140.2 ng/ml with a short elimination half-life (t1/2) of 2.79 hours []. This short half-life is comparable to other artemisinins and makes it suitable for use in artemisinin-based combination therapies (ACTs) [].

ANone: Artemisone is metabolized into several metabolites, including the active metabolite M1 [, ]. Unlike some other artemisinin derivatives, dihydroartemisinin (DHA) is not a metabolite of Artemisone []. Its metabolic profile contributes to its overall efficacy and distinguishes it from other artemisinins.

ANone: Yes, research suggests that the route of administration can significantly impact Artemisone's effectiveness. In a study using a mouse model of cerebral malaria, intranasal administration of an Artemisone-SMEDDS formulation proved to be the most efficacious route, followed by oral administration. Intraperitoneal injection was the least effective route []. These findings highlight the importance of optimizing the delivery route for Artemisone to maximize its therapeutic benefit.

ANone: Artemisone demonstrates potent in vitro activity against P. falciparum, with 3-5 fold higher potency than artesunate [, ]. Its activity remains consistent across different strains, including multidrug-resistant ones [].

ANone: Artemisone's antimalarial activity has been extensively evaluated in various animal models, including:

- Aotus Monkeys: Artemisone, in combination with mefloquine or amodiaquine, effectively cured P. falciparum infections in Aotus monkeys [].

- Mice: Studies using a mouse model of cerebral malaria (Plasmodium berghei ANKA) have shown that Artemisone, particularly in combination with other antimalarial drugs and when formulated for controlled release, can effectively reduce parasitemia, prolong survival, and prevent death [, , ].

ANone: Yes, Artemisone has undergone Phase I clinical trials in humans. These studies have demonstrated its safety, tolerability, and favorable pharmacokinetic profile []. While further clinical trials are needed to establish its efficacy in treating malaria in humans, the initial results are promising.

ANone: While Artemisone has shown promising activity against drug-resistant P. falciparum strains in vitro, the potential for resistance development remains a concern, as with all antimalarial drugs. Monitoring for resistance emergence is crucial for its long-term effectiveness.

ANone: Apart from the formulation strategies mentioned earlier, researchers are investigating ways to enhance Artemisone's delivery to its target, specifically within the parasite. One approach could involve utilizing nanocarriers that specifically target infected red blood cells, improving drug concentration at the site of action and potentially reducing systemic toxicity [].

ANone: Various analytical techniques have been employed to characterize and quantify Artemisone and its metabolites, including:

- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): This highly sensitive and specific method has been used to measure plasma concentrations of Artemisone and its metabolites in pharmacokinetic studies [, ].

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry, has been used for the quantification of Artemisone in various matrices, including plasma, in vitro cultures, and formulations [, , ].

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA, specifically the histidine-rich protein 2 (HRP2) assay, has been employed to assess the ex vivo activity of Artemisone against P. falciparum isolates [].

ANone: Artemisone exhibits poor aqueous solubility, posing a challenge for its formulation and bioavailability [, ]. This limitation has driven the exploration of various drug delivery systems, such as SMEDDS and lipid-based formulations, to enhance its solubility and dissolution rate, ultimately improving its absorption and therapeutic efficacy.

ANone: Research suggests that Artemisone might interact with efflux transporters, specifically P-glycoprotein (P-gp), which could affect its absorption and bioavailability [, ]. Further investigation is necessary to fully elucidate these interactions and their clinical implications for Artemisone's use, especially in combination therapies.

ANone: Yes, the ongoing search for new antimalarial treatments is driven by the emergence of drug resistance and the need for more effective therapies. Several alternatives and potential substitutes for Artemisone are under investigation, including:

- Synthetic Peroxides: OZ277 (Arterolane) and OZ439 are fully synthetic ozonides that have shown promising antimalarial activity and are in clinical trials [].

- Other Artemisinin Derivatives: Researchers continue to explore new artemisinin derivatives with improved properties, such as enhanced activity against resistant parasites, longer half-lives, and reduced toxicity [, , , ].

- Combinations with Redox Active Drugs: Combining Artemisone or other artemisinin derivatives with redox active drugs like methylene blue is a promising strategy to enhance antimalarial activity, particularly against gametocytes [, ].

- High-throughput Screening Platforms: These platforms allow for rapid screening of large libraries of compounds for antimalarial activity, accelerating drug discovery [].

- In Vitro Culture Systems: Continuous in vitro cultures of P. falciparum are essential for evaluating drug efficacy and investigating parasite biology [].

- Animal Models: Various animal models, such as mice and Aotus monkeys, are crucial for preclinical testing of Artemisone's efficacy and safety [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。